1,1'-Methylenebis[2-(decyloxy)benzene]
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Overview
Description
1,1’-Methylenebis[2-(decyloxy)benzene] is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a decyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(decyloxy)benzene] typically involves the reaction of 2-(decyloxy)benzaldehyde with formaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the two benzene rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[2-(decyloxy)benzene] can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[2-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-Methylenebis[2-(decyloxy)benzene] has several scientific research applications, including:
Materials Science: Used as a precursor in the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[2-(decyloxy)benzene] involves its interaction with molecular targets through its aromatic rings and methylene bridge. The compound can participate in various chemical reactions, influencing molecular pathways and processes. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or materials science.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-(methoxy)benzene]
- 1,1’-Methylenebis[2-(ethoxy)benzene]
Uniqueness
1,1’-Methylenebis[2-(decyloxy)benzene] is unique due to its long decyloxy substituents, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
90449-22-2 |
---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-decoxy-2-[(2-decoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C33H52O2/c1-3-5-7-9-11-13-15-21-27-34-32-25-19-17-23-30(32)29-31-24-18-20-26-33(31)35-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-29H2,1-2H3 |
InChI Key |
NIFZRBAGSHACHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCC |
Origin of Product |
United States |
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